Structural Classification within the Bayer 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine Patent Scope
The compound falls within the general structural formula (I) described in Bayer's patent family, which claims utility in treating cardiovascular and renal diseases, particularly those involving dysregulated phosphate metabolism [1]. However, this specific compound is not listed among the exemplified compounds, and no target engagement, potency, or efficacy data are available from this source for CAS 1171507-67-7.
| Evidence Dimension | Patent class membership |
|---|---|
| Target Compound Data | Structurally consistent with general formula (I) but not exemplified |
| Comparator Or Baseline | Exemplified compounds in US20200055842A1 (e.g., compounds with disclosed biological data) |
| Quantified Difference | Not quantifiable; no data available for target compound |
| Conditions | Patent claims analysis |
Why This Matters
Without exemplification, this compound cannot be prioritized over exemplified analogs that have verified activity in the patent's therapeutic context.
- [1] Giese, A. et al., US Patent Application US20200055842A1, 'Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof', filed 2017-10-09, published 2020-02-20, assigned to Bayer Aktiengesellschaft. View Source
